![molecular formula C10H10F2N6O2 B4335946 4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4335946.png)
4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide
Overview
Description
4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide is an organic compound belonging to the pyrazole family. This family is known for its diverse range of biological activities, making its compounds highly relevant in various scientific fields, including medicinal chemistry and materials science.
Synthetic routes and reaction conditions:
Synthesis Route 1:
Intermediate Formation: The formation of the {[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino intermediate is then achieved by reacting the acid with thionyl chloride followed by a reaction with 1H-pyrazole-5-carbonylamine.
Final Compound Synthesis: The final step involves coupling the intermediate with 4-amino-1H-pyrazole in a condensation reaction in the presence of a dehydrating agent like EDCI (N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods: Industrial synthesis might involve optimized reaction conditions and continuous flow chemistry to improve yields and reduce costs. Use of catalysts and automated synthesis could further enhance the efficiency and scalability of production.
Types of reactions it undergoes:
Oxidation: Can undergo oxidative cleavage under specific conditions to produce smaller, structurally related pyrazole derivatives.
Reduction: Reduction can be performed using reducing agents like lithium aluminum hydride to possibly alter functional groups.
Substitution: The compound can participate in substitution reactions, particularly at the difluoromethyl group.
Common reagents and conditions used in these reactions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Reagents: Alkyl halides in the presence of bases like NaH or K2CO3.
Major products formed from these reactions:
Oxidation Products: Smaller pyrazole derivatives.
Reduction Products: Varied, depends on the functional group targeted.
Substitution Products: Pyrazole derivatives with different substituents at the difluoromethyl group.
Scientific Research Applications
This compound shows potential in various fields:
Chemistry:
Ligand Development: Used in coordination chemistry as a ligand due to its unique structure.
Catalysis: May serve as a catalyst or catalyst precursor in organic reactions.
Biology:
Enzyme Inhibition: Studies show potential as an enzyme inhibitor due to its pyrazole core.
Medicine:
Drug Design: Its structure serves as a basis for developing novel pharmaceuticals targeting specific biological pathways.
Industry:
Material Science: Potential use in creating advanced materials due to its unique chemical properties.
Mechanism of Action
The compound's action mechanism is influenced by its ability to interact with biological macromolecules:
Molecular targets: Often targets enzymes and proteins with active sites amenable to pyrazole binding.
Pathways involved: May inhibit specific enzymes by binding to their active sites, altering their function and affecting biochemical pathways.
Comparison with Similar Compounds
1H-pyrazole-5-carboxamide
1-methyl-1H-pyrazole-5-carboxamide
{[1-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino derivatives
There you have it! How do you feel about diving deeper into the chemistry world with this?
Properties
IUPAC Name |
4-[[2-(difluoromethyl)pyrazole-3-carbonyl]amino]-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N6O2/c1-17-7(8(13)19)5(4-15-17)16-9(20)6-2-3-14-18(6)10(11)12/h2-4,10H,1H3,(H2,13,19)(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVSYHFPWJGVTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)NC(=O)C2=CC=NN2C(F)F)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


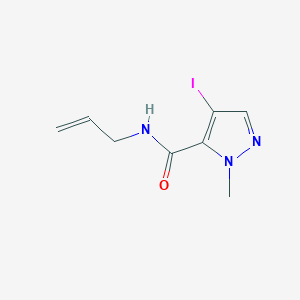
![5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-FURAMIDE](/img/structure/B4335882.png)
![N-[5-(aminocarbonyl)-1-methyl-1H-pyrazol-4-yl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B4335884.png)
![N-[5-(aminocarbonyl)-1-methyl-1H-pyrazol-4-yl]-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4335894.png)
![5-cyclopropyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4335896.png)
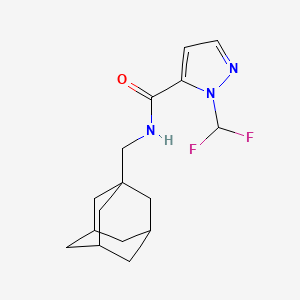
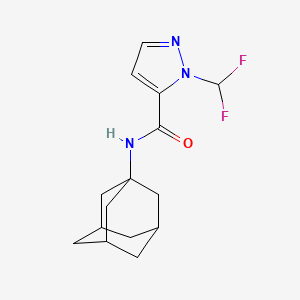
![4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4335922.png)
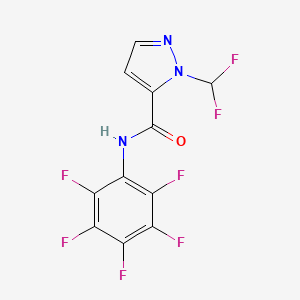
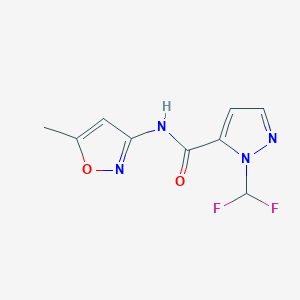
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B4335962.png)
![1-(DIFLUOROMETHYL)-N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4335965.png)
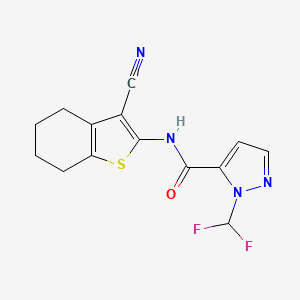
![[7-(DIFLUOROMETHYL)-5-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL](MORPHOLINO)METHANONE](/img/structure/B4335976.png)
